Cas no 138-37-4 (4-(Aminomethyl)benzenesulfonamide hydrochloride)

4-(Aminomethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its benzenesulfonamide core provides stability, while the aminomethyl group enhances reactivity for further derivatization. The hydrochloride salt form improves solubility and handling in aqueous systems. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and receptor modulators due to its structural compatibility with biologically active scaffolds. Its well-defined chemical properties and high purity make it suitable for research and industrial-scale applications requiring precise molecular modifications.
4-(Aminomethyl)benzenesulfonamide hydrochloride structure
138-37-4 structure
商品名:4-(Aminomethyl)benzenesulfonamide hydrochloride
CAS番号:138-37-4
MF:C7H11ClN2O2S
メガワット:222.6924
MDL:MFCD00013005
CID:36401
PubChem ID:87570911

4-(Aminomethyl)benzenesulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)benzenesulfonamide hydrochloride
    • 4-Aminomethylbenzenesulfonamide hydrochloride
    • Homosulfamine Hydrochloride
    • Mafenide hydrochloride
    • 4-Aminomethylbenzenesulfonamide, HCl
    • Mafenide (hydrochloride)
    • Mafenide Hcl
    • 4-Homosulfanilamide,Mafenide,Marfanil
    • α-Amino-p-toluenesulfonamide Hydrochloride
    • masudin
    • morfanil
    • MARFANIL
    • MAFENIDE
    • LABOTEST-BB LTBB000725
    • MARFANIL HYDROCHLORIDE
    • sulfamylonhydrochloride
    • MAFENIDEHCL
    • LABOTEST-BB LT00454465
    • Homosulfamine
    • Emilene hydrochloride
    • Sulfamylon hydrochloride
    • Sulfbenzamine hydrochloride
    • 4-Homosulfanilamide hydrochloride
    • Mesudin hydrochloride
    • Ambamide hydrochloride
    • Mesudrin hydrochloride
    • Neofamid hydrochloride
    • Homosulfanilamide hydrochloride
    • Maphenide hydrochloride
    • p-Aminomethy
    • Alpha-Amino-p-Toluenesulfonamide Hydrochloride
    • MDL: MFCD00013005
    • インチ: 1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
    • InChIKey: SIACJRVYIPXFKS-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].S(C1C([H])=C([H])C(C([H])([H])N([H])[H])=C([H])C=1[H])(N([H])[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 222.02300
  • どういたいしつりょう: 222.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 94.6

じっけんとくせい

  • ゆうかいてん: 263°C
  • ふってん: 382°Cat760mmHg
  • フラッシュポイント: 184.8 °C
  • PSA: 94.56000
  • LogP: 3.07610
  • マーカー: 13,5671
  • FEMA: 2205

4-(Aminomethyl)benzenesulfonamide hydrochloride セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 42/43
  • セキュリティの説明: S22-S36/37-S45
  • RTECS番号:XT5425000
  • 危険物標識: Xn
  • どくせい:LD50 in rats, mice (mg/kg): 1170, 900 i.v. (Skulan, Hoppe)
  • リスク用語:R42/43
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • セキュリティ用語:S22;S36/37;S45

4-(Aminomethyl)benzenesulfonamide hydrochloride 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-(Aminomethyl)benzenesulfonamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A275314-5g
4-(Aminomethyl)benzenesulfonamide hydrochloride
138-37-4 98%
5g
$19.0 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0522-25G
Homosulfamine Hydrochloride
138-37-4 >98.0%(HPLC)(N)
25g
¥290.00 2024-04-17
Ambeed
A275314-10mg
4-(Aminomethyl)benzenesulfonamide hydrochloride
138-37-4 98%
10mg
$5.0 2023-03-05
BAI LING WEI Technology Co., Ltd.
119790-25G
Homosulfanilamide hydrochloride, 98%
138-37-4 98%
25G
¥ 1039 2022-04-26
Fluorochem
077657-5g
4-Aminomethylbenzenesulfonamide hydrochloride
138-37-4 95%
5g
£17.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1026-1 mL * 10 mM (in DMSO)
Mafenide hydrochloride
138-37-4 99.53%
1 mL * 10 mM (in DMSO)
¥228.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M88140-1g
Mafenide hydrochloride
138-37-4
1g
¥66.0 2021-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A2134-25G
4-(Aminomethyl)benzenesulfonamide hydrochloride
138-37-4 95%
25g
¥2377.43 2023-10-18
Enamine
EN300-30047-1.0g
4-(aminomethyl)benzene-1-sulfonamide hydrochloride
138-37-4 95%
1.0g
$0.0 2023-02-14
S e l l e c k ZHONG GUO
S3697-25mg
Mafenide hydrochloride
138-37-4 99.98%
25mg
¥795.37 2023-09-15

4-(Aminomethyl)benzenesulfonamide hydrochloride 関連文献

4-(Aminomethyl)benzenesulfonamide hydrochlorideに関する追加情報

4-(Aminomethyl)benzenesulfonamide hydrochloride (CAS No. 138-37-4): A Comprehensive Overview

The compound 4-(Aminomethyl)benzenesulfonamide hydrochloride, identified by its CAS number 138-37-4, is a significant chemical entity with diverse applications in pharmaceutical and biochemical research. This introduction delves into the compound's properties, synthesis, and recent advancements in its utilization within the scientific community.

Chemical Structure and Properties

The molecular structure of 4-(Aminomethyl)benzenesulfonamide hydrochloride consists of a benzene ring substituted with a sulfonamide group and an aminomethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly useful for various biochemical assays. The presence of both amine and sulfonamide functional groups imparts unique reactivity, enabling its participation in multiple chemical transformations.

Synthesis and Production

The synthesis of 4-(Aminomethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-formylbenzenesulfonamide with ammonia or ammonium hydroxide, followed by reduction to yield the aminomethyl derivative. The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid. This synthetic route has been optimized for high yield and purity, ensuring its suitability for industrial and laboratory-scale applications.

Pharmaceutical Applications

In recent years, 4-(Aminomethyl)benzenesulfonamide hydrochloride has garnered attention for its potential in drug development. Its structural features make it a valuable intermediate in the synthesis of various pharmacologically active compounds. For instance, researchers have explored its use in developing novel sulfonamide-based antibiotics and anti-inflammatory agents. The sulfonamide moiety is particularly recognized for its ability to interact with biological targets, enhancing the efficacy of therapeutic agents.

Recent Research Findings

A significant area of research focuses on the compound's role in modulating enzyme activity. Studies have demonstrated that derivatives of 4-(Aminomethyl)benzenesulfonamide hydrochloride can inhibit specific enzymes involved in metabolic pathways, offering potential benefits in treating metabolic disorders. Additionally, researchers have investigated its effects on cellular signaling pathways, revealing promising results in the development of anti-cancer therapies. These findings underscore the compound's versatility and its potential to contribute to advancements in medicinal chemistry.

Biochemical Studies

The biochemical properties of 4-(Aminomethyl)benzenesulfonamide hydrochloride have been extensively studied to understand its interactions with biological molecules. Researchers have employed various spectroscopic techniques to elucidate its binding mechanisms with proteins and enzymes. These studies have provided insights into how the compound can be tailored to enhance binding affinity and selectivity, which are critical factors in drug design.

Industrial and Commercial Uses

Beyond pharmaceutical applications, 4-(Aminomethyl)benzenesulfonamide hydrochloride finds utility in industrial processes as a chemical intermediate. Its stability under various conditions makes it suitable for use in manufacturing processes that require precise chemical control. Furthermore, its role in synthesizing specialty chemicals has been explored, contributing to advancements in materials science and industrial chemistry.

The future of research on 4-(Aminomethyl)benzenesulfonamide hydrochloride appears promising, with ongoing studies aimed at expanding its applications. Efforts are underway to develop new derivatives with enhanced pharmacological properties, potentially leading to more effective therapeutic agents. Additionally, interdisciplinary approaches combining chemistry, biology, and computer-aided drug design are expected to accelerate the discovery of novel applications for this compound.

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